![molecular formula C10H14O3 B13072219 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13072219.png)
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{7-Oxabicyclo[221]heptan-2-yl}butane-1,3-dione is a compound characterized by its unique bicyclic structure, which includes an oxabicycloheptane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored for its ability to produce the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be further processed to form the desired bicyclic structure . The process is optimized for high yield and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
作用機序
The mechanism of action of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows the compound to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
類似化合物との比較
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the butane-1,3-dione moiety.
Bicyclo[2.2.1]heptan-2-ol: Similar bicyclic structure with a hydroxyl group instead of the butane-1,3-dione.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a similar bicyclic core with different functional groups.
Uniqueness: 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione is unique due to its combination of the oxabicycloheptane ring and the butane-1,3-dione moiety. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-6(11)4-9(12)8-5-7-2-3-10(8)13-7/h7-8,10H,2-5H2,1H3 |
InChIキー |
XEGJPTZKCPXSNT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)C1CC2CCC1O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


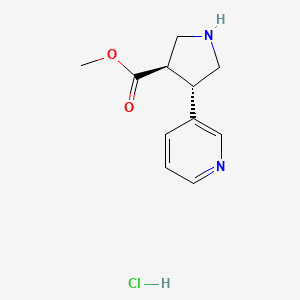
![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)

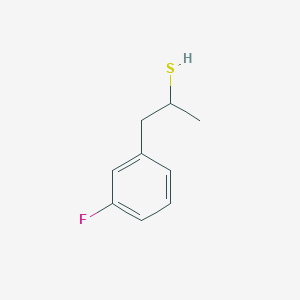
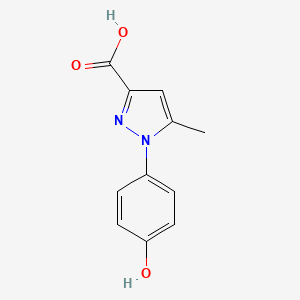
![{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13072170.png)
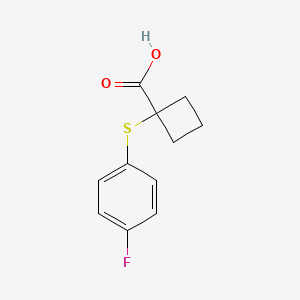
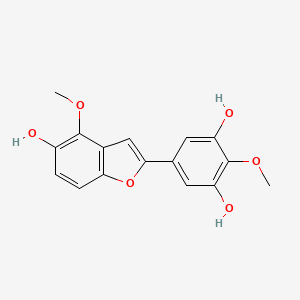

![3-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13072189.png)

![4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072198.png)
